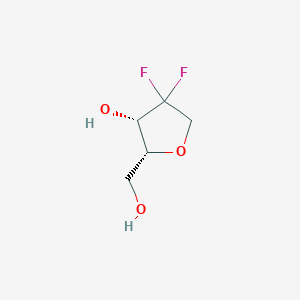
2-Deoxy-2,2-difluororibose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-2,2-difluororibose is a fluorinated sugar derivative that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is a key structural component in various nucleoside analogs, which are used as antiviral and anticancer agents. The presence of fluorine atoms in the ribose ring enhances the compound’s stability and biological activity, making it a valuable building block in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2,2-difluororibose typically involves the fluorination of ribose derivatives. One common method is the reaction of a 1-halo ribofuranose compound with a nucleobase in the presence of a solvent. This process often requires the removal of silyl halide by-products and subsequent deprotection steps to yield the desired compound . Another approach involves the use of fluorinated building blocks and nucleophilic or electrophilic fluorination of sugar precursors .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of ribofuranose intermediates with reactive leaving groups, such as ribofuranose alpha-methanesulfonate, which can be reacted with nucleobases under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-2,2-difluororibose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Fluorine atoms in the ribose ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, acids, and substituted ribose derivatives. These products are valuable intermediates in the synthesis of nucleoside analogs and other bioactive compounds .
Aplicaciones Científicas De Investigación
2-Deoxy-2,2-difluororibose has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Deoxy-2,2-difluororibose involves its incorporation into nucleoside analogs, which then interfere with DNA and RNA synthesis. The fluorine atoms enhance the stability of these analogs, allowing them to inhibit viral replication and cancer cell proliferation. The compound targets specific enzymes, such as DNA polymerases and ribonucleotide reductases, disrupting their normal function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: A glucose analog used in medical diagnostics and imaging.
2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate: A protected form of 2-Deoxy-2,2-difluororibose used in synthetic chemistry.
2-Deoxy-2,2-difluoro-beta-cytidine: An antiviral and anticancer agent similar to gemcitabine.
Uniqueness
This compound is unique due to its dual fluorine substitution, which significantly enhances its chemical stability and biological activity compared to other fluorinated sugars. This makes it a valuable compound in the development of potent nucleoside analogs for therapeutic use .
Propiedades
Fórmula molecular |
C5H8F2O3 |
|---|---|
Peso molecular |
154.11 g/mol |
Nombre IUPAC |
(2R,3S)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H8F2O3/c6-5(7)2-10-3(1-8)4(5)9/h3-4,8-9H,1-2H2/t3-,4+/m1/s1 |
Clave InChI |
XLFTWOXMFCMHBS-DMTCNVIQSA-N |
SMILES isomérico |
C1C([C@H]([C@H](O1)CO)O)(F)F |
SMILES canónico |
C1C(C(C(O1)CO)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


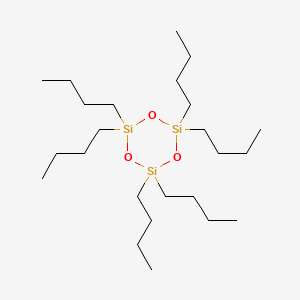
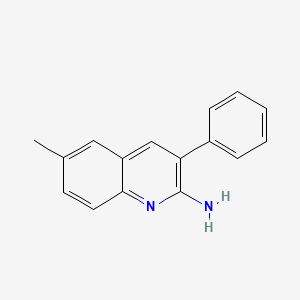
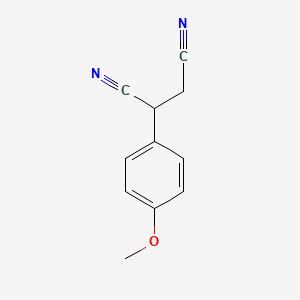
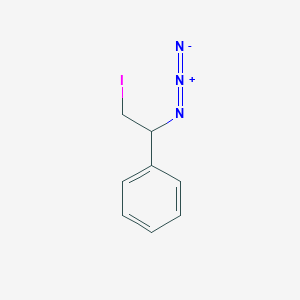
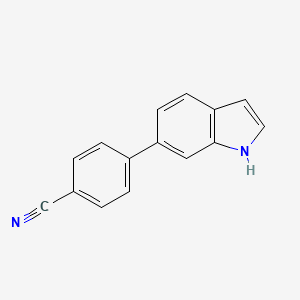
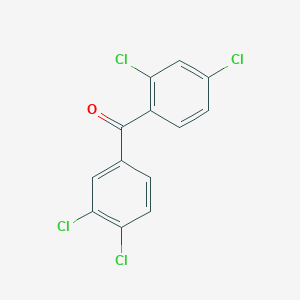
![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)
![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
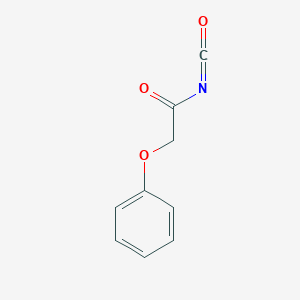

![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)

